
Tartaric anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tartaric anhydride, also known as diacetyl this compound, is a chemical compound derived from tartaric acid. It is an organic compound with the formula C8H10O7. This compound is a white crystalline solid that is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tartaric anhydride can be synthesized through the dehydration of tartaric acid. This process typically involves heating tartaric acid in the presence of a dehydrating agent such as acetic anhydride. The reaction proceeds as follows: [ \text{C4H6O6} \rightarrow \text{C8H10O7} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by heating tartaric acid with acetic anhydride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete dehydration. The resulting product is then purified through recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tartaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tartaric acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Acts as an acylating agent in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Esterification: Requires an alcohol and a catalyst such as sulfuric acid.
Acylation: Involves the use of nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Tartaric acid.
Esterification: Tartaric esters.
Acylation: Acylated derivatives of the nucleophile used.
Applications De Recherche Scientifique
Tartaric anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of tartaric anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form acylated products. This reactivity is due to the presence of the anhydride functional group, which is highly electrophilic and readily undergoes nucleophilic attack.
Comparaison Avec Des Composés Similaires
Tartaric anhydride can be compared with other anhydrides such as maleic anhydride and succinic anhydride. While all these compounds are used as acylating agents, this compound is unique due to its derivation from tartaric acid and its specific reactivity profile. Similar compounds include:
Maleic Anhydride: Used in the production of resins and as a dienophile in Diels-Alder reactions.
Succinic Anhydride: Employed in the synthesis of pharmaceuticals and as a cross-linking agent in polymers.
This compound stands out due to its specific applications in the modification of biomolecules and its role in the synthesis of tartaric esters, which are valuable in various industrial processes.
Propriétés
Numéro CAS |
3019-59-8 |
|---|---|
Formule moléculaire |
C4H4O5 |
Poids moléculaire |
132.07 g/mol |
Nom IUPAC |
3,4-dihydroxyoxolane-2,5-dione |
InChI |
InChI=1S/C4H4O5/c5-1-2(6)4(8)9-3(1)7/h1-2,5-6H |
Clé InChI |
BOGVTNYNTGOONP-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(=O)OC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
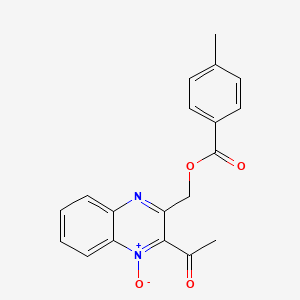
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
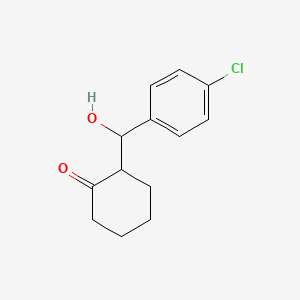

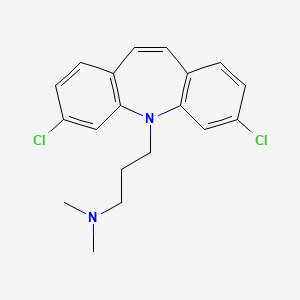
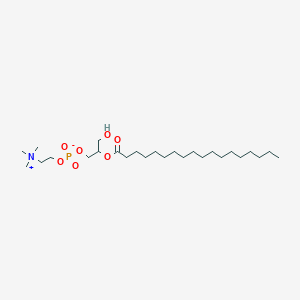
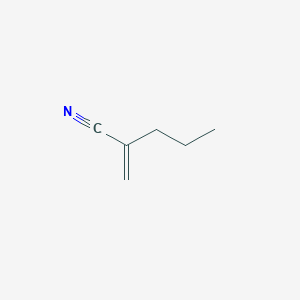
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)

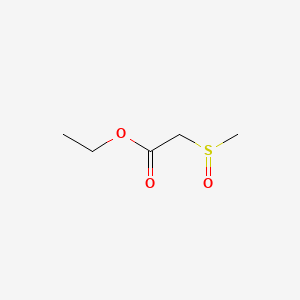
![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
![3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid](/img/structure/B14155517.png)
